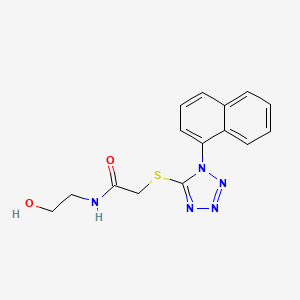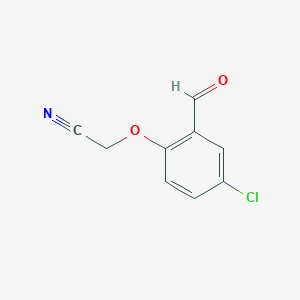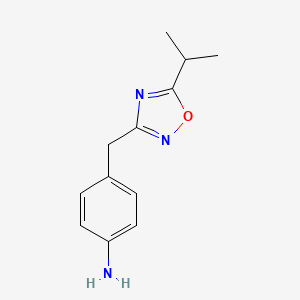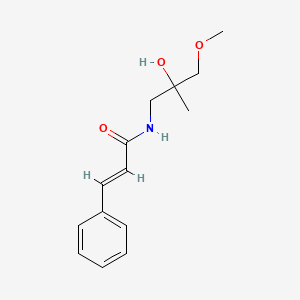![molecular formula C12H14N2O3S B2420336 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide CAS No. 898426-64-7](/img/structure/B2420336.png)
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds with similar scaffolds have exhibited different biological activities, such as antimicrobial . This suggests that our compound could potentially be used in the development of new antimicrobial agents.
Anti-inflammatory Activity
The compound could also be explored for its potential anti-inflammatory properties, as similar structures have shown such activities .
Antiviral Activity
Pyrrolopyrazine derivatives, which share a similar structure with our compound, have shown antiviral activities . This suggests a potential application in antiviral drug development.
Antifungal Activity
Similar to its potential antiviral application, the compound could also be used in the development of antifungal drugs .
Antioxidant Activity
The compound could potentially exhibit antioxidant activity, as similar structures have shown such properties .
Antitumor Activity
Pyrrolopyrazine derivatives have been explored for their potential as anti-cancer agents . This suggests that our compound could potentially be used in cancer research and treatment.
Kinase Inhibitory Activity
Some pyrrolopyrazine derivatives showed more activity on kinase inhibition . This suggests a potential application in the development of kinase inhibitors.
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit theEGFR (Epidermal Growth Factor Receptor) , which plays a crucial role in the regulation of cell growth, proliferation, and differentiation.
Biochemical Pathways
Given that egfr is involved in numerous cellular processes, the inhibition of this receptor could potentially affect multiple pathways, including those involved in cell growth and proliferation .
Result of Action
Similar compounds have shown substantial antiviral activity and anti-juvenile-hormone (anti-JH) activity . Therefore, it can be inferred that the compound might have similar effects.
Eigenschaften
IUPAC Name |
N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-18(16,17)13-10-5-8-3-2-4-14-11(15)7-9(6-10)12(8)14/h5-6,13H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSPCXLSUDVSSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2420253.png)
![4-((dipropylamino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2420254.png)

![(4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclobutane]](/img/structure/B2420257.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-ethoxy-1-naphthamide](/img/structure/B2420263.png)
![1-benzyl-2-(4-ethylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2420264.png)

![1-ethyl-2-imino-8-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2420268.png)

![methyl 2-((Z)-2-(cinnamoylimino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2420270.png)
![2-[(3-methylphenyl)methylsulfanyl]-3-phenyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2420271.png)

